N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 5-methoxypyrimidin-2-yl group and a cyclopropanesulfonamide moiety. The compound’s structure combines a nitrogen-rich heterocyclic system (pyrimidine) with a strained cyclopropane ring, which may enhance metabolic stability and binding affinity in therapeutic applications.
Properties
IUPAC Name |
N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-20-11-7-14-13(15-8-11)17-6-2-3-10(9-17)16-21(18,19)12-4-5-12/h7-8,10,12,16H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGJSKNQAMTIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The sulfonamide group in the compound could potentially act as a nucleophilic attack site.
Biochemical Pathways
Similar compounds have been known to affect pathways related to the function of interleukin-2.
Biological Activity
N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 304.4 g/mol
- CAS Number : 2742012-03-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the methoxypyrimidine moiety suggests potential interactions with purinergic receptors, which are implicated in numerous physiological processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
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Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. Specific mechanisms include the induction of apoptosis and disruption of cell cycle progression.
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Antimicrobial Properties :
- Preliminary assays indicate that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibit promising anticancer properties. The pyrimidine moiety is known to interact with various biological targets, potentially inhibiting cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A study conducted on a series of pyrimidine derivatives highlighted the effectiveness of compounds with similar structures in inhibiting tumor growth in mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this compound could be further explored as an anticancer agent .
Neurological Applications
The piperidine ring in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Case Study: Neuroprotective Effects
Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases. The neuroprotective properties of this compound warrant further investigation .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table illustrates the antimicrobial efficacy of the compound against common bacterial strains, indicating its potential as an antibiotic agent .
Optimization of Structure
Further research is needed to optimize the chemical structure of this compound to enhance its bioactivity and reduce potential side effects.
Clinical Trials
To validate its efficacy and safety, clinical trials should be conducted focusing on its applications in cancer therapy and neurological disorders.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
The European Patent Applications (2022/06) describe several sulfonamide derivatives with structural similarities, differing primarily in their heterocyclic cores and substituents (Table 1).
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Key Structural and Functional Differences
The triazolo-pyrazine derivative introduces a triazole ring, which may improve metabolic resistance compared to pyrimidine due to reduced susceptibility to oxidative metabolism.
Substituent Effects :
- The 5-methoxy group on the target’s pyrimidine ring could enhance electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets. By comparison, the 3-allyl substituent in the bicyclooctane analog may introduce steric bulk, affecting target selectivity.
- The cyclopropanesulfonamide group is conserved across all analogs, suggesting its critical role in sulfonamide-mediated binding (e.g., via sulfonyl oxygen interactions with kinases or receptors).
The target’s piperidine ring offers moderate flexibility, which may balance potency and pharmacokinetic properties.
Inferred Pharmacological Implications
- Metabolic Stability : The 5-methoxy group on the target’s pyrimidine may reduce cytochrome P450-mediated oxidation compared to the allyl-substituted analog , which contains a metabolically labile alkene group.
- Solubility : The imidazo-pyrrolo-pyrazine derivatives (e.g., ) have larger aromatic systems, likely reducing aqueous solubility relative to the pyrimidine-based target.
- Target Selectivity : The triazolo-pyrazine analog may exhibit distinct selectivity profiles due to its triazole ring, which could engage unique hydrogen-bonding interactions compared to pyrimidine or imidazole systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
